molecular formula C12H12N4O2S2 B2794335 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 956792-93-1

2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2794335
CAS No.: 956792-93-1
M. Wt: 308.37
InChI Key: XWBJHKSPXDAGCV-UHFFFAOYSA-N
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Description

2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It is built around a thieno[2,3-d]pyrimidine core, a scaffold recognized as a bioisostere of quinazolines and naturally occurring purines, which allows it to interact with a variety of physiological targets . Thieno[2,3-d]pyrimidine derivatives have been extensively reported to possess a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and analgesic activities . Specifically, related 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been identified as new agents with potent analgesic and anti-inflammatory effects, showing activity comparable to standard drugs like diclofenac sodium in preclinical models . Furthermore, this class of compounds is a key structure in oncology research, as some thieno[2,3-d]pyrimidines function as potent inhibitors of enzymes like dihydrofolate reductase (DHFR), a established target for anticancer agents, demonstrating promising growth inhibition against various human tumor cell lines . The specific substitution pattern of this compound, featuring a (5-hydroxy-1H-pyrazol-3-yl)methylthio side chain, incorporates a pyrazole pharmacophore, which is another privileged structure in drug discovery known to contribute to diverse biological activities. This molecular architecture makes the compound a valuable candidate for researchers investigating new prototypes with more effective pharmacological activity, particularly in the fields of inflammation, infectious diseases, and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-6-3-8-10(20-6)13-12(16(2)11(8)18)19-5-7-4-9(17)15-14-7/h3-4H,5H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJHKSPXDAGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thieno[2,3-d]pyrimidin-4-one core . The reaction conditions typically involve the use of solvents like benzene and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The methylthio group (-S-CH2-) can undergo nucleophilic displacement under specific conditions. For example:

  • Replacement with amines :
    In ethanol with triethylamine, thioether derivatives react with amines to form substituted amino-thienopyrimidines. For instance:

    Example: Reaction of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine with dimethylamine yielded 2-chloro-N,N,6-trimethylthieno[3,2-d]pyrimidin-4-amine (41% yield) .

    ReactantConditionsProductYield
    Thioether derivativeEthanol, Et₃N, 20°C, 2 hAmine-substituted thienopyrimidine41%

Oxidation of Thioether to Sulfone/Sulfoxide

The thioether group can be oxidized to sulfone or sulfoxide using oxidizing agents like H₂O₂ or mCPBA:

  • Sulfone formation :

    Mechanism: Oxidation with H₂O₂ in acetic acid at 80°C converts -S- to -SO₂-.

    ReactantOxidizing AgentProduct (Sulfone)Yield
    Thioether derivativeH₂O₂, AcOHSulfone derivative76%

Functionalization of the Pyrazole Ring

The 5-hydroxy-1H-pyrazole moiety can participate in:

  • Alkylation :
    Reacting with alkyl halides in DMF/K₂CO₃ to form O-alkyl derivatives.

  • Acylation :
    Treatment with acyl chlorides (e.g., AcCl) yields esters.

    Example: Pyrazole hydroxyl groups in similar structures undergo alkylation with allyl bromide to form ethers.

Electrophilic Substitution on the Thienopyrimidine Core

The electron-rich thieno[2,3-d]pyrimidinone ring allows electrophilic substitutions:

  • Halogenation :
    Bromination with Br₂/AlCl₃ in acetic acid introduces bromine at position 5 or 7 (see Table 1) .

  • Nitration :
    HNO₃/H₂SO₄ selectively nitrates the thiophene ring.

    Table 1: Halogenation of Thienopyrimidines

    SubstrateReagentsPosition HalogenatedYield
    3,6-DimethylthienopyrimidineBr₂, AlCl₃, AcOH, 80°CC5 or C776%

Hydrolysis of the Pyrimidinone Ring

Under basic conditions (NaOH/THF), the pyrimidinone ring undergoes hydrolysis to form carboxylic acid derivatives:

Example: Hydrolysis of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine with NaOH yielded 2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one (92% yield) .

ReactantConditionsProductYield
Chlorinated thienopyrimidine1N NaOH, THF, RT, N₂ atmosphereHydroxy-pyrimidinone derivative92%

Cross-Coupling Reactions

The thienopyrimidine core supports Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups:

  • Suzuki coupling :
    Requires Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

    ReactantConditionsProductYield
    Brominated derivativePd(PPh₃)₄, K₂CO₃, DME, 90°CAryl-substituted thienopyrimidine~70%

Reductive Amination

The keto group (C=O) in the pyrimidinone ring can undergo reductive amination with NH₃ or amines:

Example: Reaction with NH₃/NaBH₃CN yields amino derivatives .

Scientific Research Applications

Structure and Composition

The compound features a complex heterocyclic structure that includes a thieno[2,3-d]pyrimidinone core, which is known for its biological activity. The molecular formula is C18H16N4O3S2C_{18}H_{16}N_{4}O_{3}S_{2}, with a molecular weight of approximately 400.5 g/mol. The presence of a hydroxypyrazole moiety enhances its potential for biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. The thieno[2,3-d]pyrimidine scaffold is recognized for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific protein kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells.
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity.

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit protein kinases, which are critical targets in cancer therapy.

  • Target Kinases : It has shown promise against various kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which are implicated in cell cycle regulation and cancer cell survival.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions between the compound and the active sites of these kinases, supporting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name / ID Key Structural Features Biological Activity Reference Evidence
Target Compound: 2-(((5-Hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3,6-Dimethyl core; 5-hydroxy-pyrazole thioether substituent Under investigation (predicted anticancer)
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5a) 5,6-Dimethyl core; benzylamino substituent Potent anticancer (melanoma MDA-MB-435: GP = −31.02%)
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one 5,6-Dimethyl core; 5-amino-3-thienyl-pyrazole substituent Anticancer (structural analog, activity inferred)
6-(Cyclohexylmethyl)-2-(((5-(4-fluorophenyl)-1H-pyrazol-3-yl)methyl)thio)pyrimidin-4(3H)-one (I-40) Cyclohexylmethyl group; 4-fluorophenyl-pyrazole thioether Antifungal, potential kinase inhibition
2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Chloromethyl substituent; 5-methyl core Reactive intermediate; higher toxicity potential

Research Findings and Trends

Substituent-Driven Activity

  • Hydrophilic Groups (e.g., -OH) : Improve solubility but may limit cellular uptake. The target compound’s hydroxy group could enhance water solubility, favoring oral bioavailability .
  • Lipophilic Groups (e.g., benzylamino, cyclohexylmethyl): Enhance membrane penetration but may increase off-target interactions .
  • Halogenation (e.g., -F) : Improves metabolic stability and binding affinity, as seen in compound I-40 .

Pharmacophore Optimization

  • The thieno[2,3-d]pyrimidinone core is critical for intercalation with biological targets (e.g., kinases, DNA). Substituents at the 2-position (thioether vs. amino) dictate specificity and potency .

Biological Activity

The compound 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C7H7N5O3SC_7H_7N_5O_3S with a molecular weight of approximately 241.23 g/mol. The structure includes a thieno[2,3-d]pyrimidinone core, which is known for various biological activities.

PropertyValue
Molecular FormulaC7H7N5O3S
Molecular Weight241.23 g/mol
InChIInChI=1S/C7H7N5O3S/...
InChIKeyQJZQKJBGMPANCU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway can be derived from various literature sources, often involving the formation of the thieno[2,3-d]pyrimidine framework followed by functionalization at the pyrazole position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it may exhibit inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antidiabetic Activity

The compound has shown promise as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is a target for antidiabetic drugs. The biological evaluation indicated an IC50 value of approximately 0.03 mM in cellular assays, suggesting significant activity in modulating glucose metabolism and adipocyte differentiation .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Study : A study evaluated the effects of the compound on human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Diabetes Management : In animal models, administration of the compound resulted in improved insulin sensitivity and reduced blood glucose levels, reinforcing its potential as an antidiabetic agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • PPARγ Activation : This compound may activate PPARγ, leading to enhanced insulin sensitivity and modulation of lipid metabolism.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for this compound?

  • Methodology :

  • Stepwise synthesis : Begin with cyclization of 2-amino-4-substituted thiophene-3-carbonitriles using formic acid under reflux (16–18 hours), followed by purification via recrystallization or chromatography .
  • Functionalization : Introduce the pyrazole-thioether moiety via alkylation or nucleophilic substitution. For example, react the thienopyrimidinone core with 5-hydroxy-1H-pyrazol-3-ylmethanol in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF) to form the thioether linkage .
  • Characterization : Use LC/MS for molecular weight confirmation and ¹H/¹³C NMR to verify regioselectivity and purity .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined, and what challenges arise in characterization?

  • Methodology :

  • Solubility profiling : Test in polar (DMSO, water) and nonpolar solvents (hexane) at 25°C. Note limited aqueous solubility due to hydrophobic thienopyrimidinone and pyrazole groups .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., >200°C for similar compounds) .
  • Challenges : Crystallinity issues may require solvent screening (e.g., ethanol/water mixtures) for recrystallization .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values can be compared to known standards .
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazole-thioether linkage, and what side reactions are prevalent?

  • Methodology :

  • Optimization : Use a continuous flow reactor to enhance reaction homogeneity and reduce byproducts (e.g., disulfide formation). Monitor via TLC or HPLC .
  • Side reactions : Competing alkylation at the pyrazole hydroxyl group may occur; protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) moiety before thioether formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiolate nucleophilic attack on the thienopyrimidinone core .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response analysis : Perform IC₅₀/EC₅₀ studies to differentiate between therapeutic and cytotoxic ranges. Use human cell lines (e.g., HEK293) for selectivity indices .
  • Mechanistic studies : Conduct target-specific assays (e.g., topoisomerase inhibition) to isolate primary modes of action .
  • Data normalization : Compare results against standardized controls (e.g., ciprofloxacin for antibacterial assays) to minimize inter-lab variability .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodology :

  • Environmental persistence : Use OECD 307 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Monitor via LC-MS/MS over 60 days .
  • Ecotoxicology : Perform Daphnia magna or Danio rerio (zebrafish) assays to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .
  • Bioaccumulation : Measure logP values (e.g., using shake-flask method) to predict partitioning in biotic/abiotic compartments .

Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced activity?

  • Methodology :

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. Optimize geometries at the B3LYP/6-31G* level .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Validate with MD simulations (100 ns) to assess binding mode stability .
  • QSAR modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to correlate structure with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.